2-Nitrofuran

Description

Properties

IUPAC Name |

2-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFWTUFPGFHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870682 | |

| Record name | 2-Nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-39-2, 27194-24-7 | |

| Record name | 2-Nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Nitrofuran chemical and physical properties

An In-depth Technical Guide to 2-Nitrofuran: Core Chemical and Physical Properties

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers core physicochemical data, spectroscopic information, reactivity, and relevant experimental protocols.

Core Properties and Identifiers

This compound is a heterocyclic organic compound belonging to the furan family, with a nitro group substituted at the second position.[1][2] It serves as a foundational structure for a class of synthetic broad-spectrum antibiotics known as nitrofurans.[1][3] While its use in food-producing animals has been restricted by regulatory bodies like the US Food and Drug Administration (FDA) due to safety concerns, it remains a subject of interest in veterinary medicine and drug discovery, particularly for its anti-leishmanial and antifungal properties.[1][4][5]

Table 1: Chemical Identifiers and General Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [6][7] |

| Synonyms | 5-Nitrofuran, Furan, 2-nitro- | [4][6] |

| CAS Number | 609-39-2 | [6][8] |

| Molecular Formula | C₄H₃NO₃ | [4][6][8] |

| Molecular Weight | 113.07 g/mol | [7][8] |

| Canonical SMILES | C1=COC(=C1)--INVALID-LINK--[O-] | [4][7] |

| InChI Key | FUBFWTUFPGFHOJ-UHFFFAOYSA-N |[6][9] |

Physicochemical Properties

This compound exists as a yellow crystalline solid at room temperature.[1][2] It is a flammable solid that is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1][2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Solid, crystals, clear colorless to off-white | [1][4][10] |

| Melting Point | 29-33 °C | [1][4] |

| Boiling Point | 84 °C @ 13 mmHg (17 hPa) | [1][4] |

| Solubility | Soluble in Chloroform, Methanol, Water, Ethanol | [1][4][10] |

| Density | 1.344 - 1.5808 g/cm³ (estimate) | [1] |

| Flash Point | 88 °C (191 °F) - closed cup | [1] |

| Vapor Pressure | 0.398 mmHg @ 25 °C | [1] |

| logP (Octanol/Water) | 0.66 - 0.7 | [7][11] |

| Storage Temperature | 2-8°C |[1][4] |

Table 3: Computed Molecular Properties

| Property | Value | Reference(s) |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | [4][7] |

| Hydrogen Bond Acceptor Count | 3 | [4][7] |

| Rotatable Bond Count | 0 | [4] |

| Exact Mass | 113.011292958 Da | [4][7] |

| Topological Polar Surface Area | 59 Ų | [2] |

| Heavy Atom Count | 8 |[2][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Various spectral data sets are publicly available.

Table 4: Summary of Available Spectroscopic Data

| Technique | Availability / Key Information | Reference(s) |

|---|---|---|

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available through the NIST WebBook. | [6][7] |

| ¹H NMR Spectroscopy | ¹H NMR spectra are available from suppliers and databases. | [7][12] |

| ¹³C NMR Spectroscopy | ¹³C NMR spectra are available from suppliers and databases. | [7][13] |

| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR spectra are available. | [7] |

| ¹⁷O NMR Spectroscopy | Chemical shift data has been reported. |[14] |

Synthesis and Reactivity

The synthesis of nitrofuran derivatives often involves the nitration of a furan precursor. For instance, nitrofurfural, a key intermediate for many nitrofuran-based pharmaceuticals, is synthesized by the nitration of furfural.[3] This process can be challenging due to the sensitive nature of the furan ring, which is susceptible to degradation under harsh nitration conditions.[3] Modern approaches, such as continuous flow synthesis, have been developed to generate the nitrating agent (acetyl nitrate) in situ under milder conditions, leading to safer and more efficient production with higher yields.[3]

Derivatives of this compound can be synthesized through various reactions. For example, chalcones can be prepared by reacting 5-nitrofuran-2-carbaldehyde with an appropriate acetophenone in the presence of acetic and sulfuric acid.[5] Amide derivatives can be synthesized by activating 5-nitrofuran-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by the addition of a desired amine.[5]

Mechanism of Action and Biological Relevance

The antimicrobial activity of nitrofurans is linked to their chemical structure. The nitro group is crucial for their mechanism of action. Inside the target cell (e.g., bacteria), the nitro group is reduced by enzymes (nitroreductases) to form highly reactive electrophilic intermediates. These intermediates are known to react with and damage cellular macromolecules, including DNA.[1]

The interaction with DNA involves the formation of complexes, the induction of interstrand cross-links, and the creation of alkali-labile lesions.[1] This damage ultimately interferes with DNA replication and synthesis, leading to cell death.[1] The removal of the nitro group significantly diminishes this mutagenic and antimicrobial activity.[1]

Experimental Protocols

Due to the ban on nitrofurans in food production, highly sensitive analytical methods are required to detect their stable tissue-bound metabolites, which serve as indicators of illegal use.[15][16] A common protocol involves the analysis of these metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Detection of Nitrofuran Metabolite AHD via Derivatization to 2-NP-AHD

This protocol is a generalized procedure for the analysis of the nitrofurantoin metabolite, 1-aminohydantoin (AHD), in biological matrices like animal tissue.[15][17][18] The method involves acid hydrolysis to release the metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable product (2-NP-AHD) suitable for LC-MS/MS analysis.[15][17]

1. Sample Preparation and Homogenization:

-

Weigh a representative amount (e.g., 1-2 g) of the tissue sample into a polypropylene centrifuge tube.[16][18]

-

Homogenize the sample to ensure uniformity.[17]

2. Acid Hydrolysis and Derivatization:

-

To the homogenized sample, add deionized water, a strong acid (e.g., 1 N HCl), and a solution of 2-nitrobenzaldehyde in a suitable solvent like DMSO.[15][18]

-

Incubate the sample, typically overnight (at least 16 hours) at 37°C. This step facilitates both the acid-catalyzed release of the tissue-bound AHD and its simultaneous reaction with 2-NBA to form the 2-NP-AHD derivative.[15][17]

3. Neutralization and Extraction:

-

After incubation, cool the sample to room temperature.

-

Neutralize the mixture by adding a buffer (e.g., 0.1 M K₂HPO₄) and a base (e.g., 1 N NaOH) to adjust the pH to approximately 7.[15][18]

-

Add an immiscible organic solvent, such as ethyl acetate, to the tube.[15][17]

-

Vortex vigorously to extract the 2-NP-AHD derivative into the organic layer.

-

Centrifuge the sample to achieve complete phase separation.[15]

4. Clean-up and Concentration:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[15][17]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen, often with mild heating (e.g., 40-50°C).[15]

-

Reconstitute the dried residue in a small, known volume of a suitable solvent mixture (e.g., water/methanol) compatible with the LC mobile phase for injection into the LC-MS/MS system.[17]

5. LC-MS/MS Analysis:

-

Chromatography: Separation is typically performed on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often containing additives like ammonium formate to improve ionization.[17]

-

Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2-NP-AHD.[17]

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2][7] It is also suspected of causing cancer.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]

References

- 1. This compound | 609-39-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]

- 4. This compound|lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C4H3NO3 | CID 11865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. This compound | 609-39-2 [m.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. This compound(609-39-2) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. nucleus.iaea.org [nucleus.iaea.org]

- 17. benchchem.com [benchchem.com]

- 18. fsis.usda.gov [fsis.usda.gov]

2-Nitrofuran molecular structure and weight

An In-depth Technical Guide to 2-Nitrofuran

This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, targeted at researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, relevant experimental protocols, and a detailed visualization of the molecular structure.

Quantitative Data Summary

This compound is a nitro-substituted aromatic heterocycle. Its key chemical and physical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NO₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 113.0715 g/mol | [1][3][7] |

| CAS Registry Number | 609-39-2 | [1][3][4][5][6][7][8] |

| Appearance | Yellow crystalline solid | [9] |

| Melting Point | 29-33 °C | [8][9] |

| Boiling Point | 84 °C @ 13 mmHg (17 hPa) | [8][9] |

| Density | 1.344 g/cm³ | [9] |

| Flash Point | 88 °C (closed cup) | [8][9] |

| Vapor Pressure | 0.398 mmHg @ 25 °C | [9] |

| Solubility | Soluble in water, ethanol, chloroform, and methanol. | [8][9] |

| IUPAC Name | This compound | [6] |

| InChI Key | FUBFWTUFPGFHOJ-UHFFFAOYSA-N | [1][3][4][5][6][7] |

| Canonical SMILES | C1=COC(=C1)--INVALID-LINK--[O-] | [5][8] |

Molecular Structure Visualization

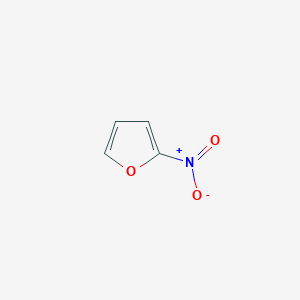

The molecular structure of this compound consists of a five-membered furan ring, containing one oxygen atom, with a nitro group (NO₂) attached at the second position.

Caption: 2D molecular structure of this compound.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives involve specific chemical and analytical procedures.

Synthesis of Nitrofurans via Nitration

The synthesis of nitrofurans, including key pharmaceutical ingredients, often starts from furfural, a bio-based compound.[10][11] The direct nitration of furfural can be challenging due to the sensitivity of the heteroaromatic ring to harsh reaction conditions.[10][11] A common and effective protocol involves the protection of the aldehyde group followed by nitration.

Protocol: Nitration of 2-Furaldehyde Diacetate [12][13]

-

Protection Step: Convert furfural to 2-furaldehyde diacetate by reacting it with acetic anhydride. This step protects the aldehyde group from oxidation during nitration.[12][13]

-

Preparation of Nitrating Agent: A mild nitrating agent, acetyl nitrate, is prepared in situ. This is often achieved by carefully adding concentrated nitric acid to acetic anhydride at a controlled low temperature (e.g., 0°C).[13] A catalytic amount of sulfuric acid may be added.[13]

-

Nitration Reaction: The 2-furaldehyde diacetate is added dropwise to the prepared nitrating mixture while maintaining a low temperature. The acetyl nitrate selectively nitrates the furan ring, primarily at the 5-position, to yield 5-nitro-2-furaldehyde diacetate.[12][13]

-

Hydrolysis (Deprotection): The resulting 5-nitro-2-furaldehyde diacetate is hydrolyzed, typically using an aqueous acid solution, to remove the acetate groups and regenerate the aldehyde functionality, yielding the final nitrofuran product.[12]

To enhance safety and reproducibility, this synthesis can be performed in a continuous flow system, which allows for better control over reaction conditions and the safe handling of the unstable acetyl nitrate intermediate.[10][11]

Analytical Characterization

Mass Spectrometry (MS)

-

Methodology: Electron Ionization Mass Spectrometry (EI-MS) is a standard technique used to determine the molecular weight and fragmentation pattern of this compound. In this method, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Application: This analysis confirms the molecular weight of this compound to be approximately 113 g/mol , consistent with its molecular formula C₄H₃NO₃.[1] The fragmentation pattern provides structural information. EI-MS data for this compound is publicly available through the NIST Mass Spectrometry Data Center.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: ¹³C NMR spectroscopy is used to characterize the carbon skeleton of the molecule. A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-D6), and placed in a strong magnetic field.[14][15] The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule, with their chemical shifts providing information about their chemical environment.

-

Application: The ¹³C NMR spectrum of this compound provides evidence for the four distinct carbon atoms in the furan ring and confirms the overall structure. Spectroscopic data from these analyses are available in chemical databases like SpectraBase.[14][15]

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C4H3NO3 | CID 11865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound | 609-39-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Nitrofuran

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 609-39-2[1][2][3][4]

This technical guide provides a comprehensive overview of 2-Nitrofuran, a heterocyclic organic compound. The document details its chemical and physical properties, synthesis, biological activity, and analytical methods, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[5] It is a member of the furan and C-nitro compound families.[6][7] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃NO₃ | [1][3][4] |

| Molecular Weight | 113.07 g/mol | [2][4] |

| Melting Point | 29-33 °C | [1][5] |

| Boiling Point | 84 °C at 13 mmHg | [1][5] |

| Flash Point | 88 °C (closed cup) | [1][5] |

| Density | ~1.58 g/cm³ (estimate) | [1][5] |

| Solubility | Soluble in chloroform and methanol. | [1][5] |

| Appearance | Solid | [1][7] |

| Storage Temperature | 2-8°C | [1][5] |

Synthesis

The synthesis of nitrofurans, including this compound, often involves the nitration of a furan derivative. A common precursor is furfural, which is derived from biomass.[8][9][10] The aldehyde group in furfural must be protected before nitration.[11] A modern and safe approach utilizes a continuous flow platform for the in-situ generation of acetyl nitrate, a mild nitrating agent, to nitrate furfural.[8][9][10]

A general procedure for synthesizing N-substituted 5-nitrofuran-2-carboxamides involves the activation of 5-nitrofuran-2-carboxylic acid with a coupling agent, followed by reaction with an appropriate amine.[12]

-

Activation: Suspend 5-nitrofuran-2-carboxylic acid and 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio in a solvent like 1,4-dioxane.

-

Stirring: Stir the reaction mixture at room temperature for 2 hours.

-

Amine Addition: Add the desired amine (1 equivalent) to the mixture.

-

Reaction: Stir the mixture at room temperature for 12 hours, then reflux for an additional 2 hours.

-

Work-up: Treat the reaction mixture with water and reflux for 1 hour to quench any remaining activated species.

-

Purification: The final product can be purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

Nitrofurans are a class of broad-spectrum antibacterial compounds.[5] Their biological activity is contingent on the enzymatic reduction of the 5-nitro group within the microbial cell.[13] This reduction generates reactive intermediates that are non-specific and can damage multiple cellular targets, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[13][14] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance.[13]

This compound itself has demonstrated significant anti-leishmanial activity in vitro.[1] However, due to concerns about the carcinogenic potential of their residues, the use of nitrofurans in food-producing animals is prohibited in many countries.[15]

Analytical Methods

The detection of nitrofuran use, particularly in veterinary applications, focuses on their stable, tissue-bound metabolites.[15] A widely used and highly sensitive method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17] To improve detection, the metabolites are often derivatized with 2-nitrobenzaldehyde (2-NBA).[15][17]

This protocol outlines the key steps for the analysis of nitrofuran metabolites in biological matrices.[17][18][19]

-

Sample Preparation: Homogenize 1-2 grams of the tissue sample.

-

Hydrolysis and Derivatization:

-

Add hydrochloric acid to the sample to release the tissue-bound metabolites.

-

Simultaneously, add 2-nitrobenzaldehyde (2-NBA) to derivatize the released metabolites.

-

Incubate the mixture, often overnight at 37°C or for a shorter period at a higher temperature (e.g., 60°C for 1 hour).[14]

-

-

Extraction:

-

Neutralize the sample.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the derivatized metabolites.

-

Alternatively, use solid-phase extraction (SPE) for purification.[17]

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent mixture compatible with the LC-MS/MS system (e.g., methanol/water).[16]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to enhance ionization.[15][16]

-

Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[15][16] Use Multiple Reaction Monitoring (MRM) to selectively and sensitively detect the specific precursor-to-product ion transitions for the derivatized nitrofuran metabolites.[16]

-

Applications and Safety

This compound is used as a minor antimicrobial in veterinary medicine.[5][7] It also serves as a key building block for the synthesis of other nitrofuran-based pharmaceuticals.[8][10][20]

Safety Information:

-

Hazard Statements: this compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[7] It is also suspected of causing cancer.

-

Precautionary Statements: Handle with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Keep away from heat and open flames.[7]

-

Toxicity: this compound can react with DNA, form complexes, and induce interstrand cross-links, which is related to its mutagenic activity.[5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | 609-39-2 [chemicalbook.com]

- 6. This compound | C4H3NO3 | CID 11865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. ringbio.com [ringbio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fsis.usda.gov [fsis.usda.gov]

- 19. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 20. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Biological Significance of Nitrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nitrofuran derivatives, a class of synthetic antimicrobial agents, have a long-standing history in clinical and veterinary medicine. Characterized by a 5-nitrofuran ring, these compounds exhibit a broad spectrum of activity against various pathogens. However, their use has been tempered by concerns regarding their potential toxicity. This in-depth technical guide delves into the core biological significance of nitrofuran derivatives, elucidating their mechanisms of action, antimicrobial efficacy, and the toxicological considerations that are paramount for contemporary drug development.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial efficacy of nitrofuran derivatives is contingent upon their activation within the target microbial cell. These compounds are prodrugs that undergo enzymatic reduction of the 5-nitro group, a process catalyzed by bacterial nitroreductases, to generate highly reactive electrophilic intermediates.[1] This activation is a key differentiator, as these reductases are more active in susceptible bacterial cells than in their mammalian counterparts.[2]

The resulting reactive species, including nitroso and hydroxylamine derivatives, are indiscriminate in their targets, leading to a multi-pronged assault on vital cellular components.[1][3] This includes:

-

DNA Damage: The reactive intermediates can directly interact with bacterial DNA, causing strand breakage and other lesions that inhibit DNA replication and lead to cell death.[4][5][6]

-

Inhibition of Protein Synthesis: These intermediates can bind to ribosomal proteins and other macromolecules, disrupting the synthesis of essential proteins.[5][7]

-

Interference with Metabolic Pathways: Critical enzymatic processes, such as those involved in the citric acid cycle and cell wall synthesis, are also inhibited by the reactive metabolites of nitrofurans.[5][7][8]

This multi-targeted mechanism is a significant factor in the low incidence of acquired bacterial resistance to nitrofurans, as simultaneous mutations in multiple target genes would be required for a bacterium to develop high-level resistance.[4][9]

Caption: Metabolic activation of nitrofuran prodrugs and their multi-targeted mechanism of action within a bacterial cell.

Antimicrobial Spectrum and Efficacy

Nitrofuran derivatives demonstrate a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria.[10][11] Their clinical utility is most pronounced in the treatment of specific infections where they can achieve high concentrations at the site of action.

| Nitrofuran Derivative | Primary Clinical Use | Key Susceptible Pathogens |

| Nitrofurantoin | Uncomplicated Urinary Tract Infections (UTIs) | Escherichia coli, Enterococcus spp., Staphylococcus spp., Klebsiella spp., Citrobacter spp.[2] |

| Furazolidone | Bacterial and Protozoal Diarrhea | Escherichia coli, Staphylococci, Salmonella, Shigella, Vibrio cholerae, Giardia lamblia[12][13] |

| Nitrofurazone | Topical Infections (burns, wounds, skin infections) | Broad spectrum against Gram-positive and Gram-negative bacteria[14] |

Table 1: Prominent Nitrofuran Derivatives and Their Clinical Applications

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for nitrofurantoin against common uropathogens, providing a quantitative measure of its in vitro potency.

| Bacterial Species | Nitrofurantoin MIC₅₀ (mg/L) | Nitrofurantoin MIC₉₀ (mg/L) |

| Escherichia coli | 16 | 128 |

| Klebsiella pneumoniae | - | - |

Data for Klebsiella pneumoniae was not readily available in a comparable format. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[15]

Genotoxicity and Carcinogenicity: A Significant Concern

Despite their therapeutic benefits, a major limitation of nitrofuran derivatives is their potential for genotoxicity and carcinogenicity.[16][17] The same reactive intermediates responsible for their antimicrobial activity can also damage the DNA of mammalian cells.[18]

Numerous studies have demonstrated the mutagenic potential of various nitrofuran compounds in bacterial reverse mutation assays, such as the Ames test.[19] Furthermore, long-term animal bioassays have revealed the carcinogenic potential of some nitrofurans, leading to a ban on their use in food-producing animals in many countries.[20][21]

| Nitrofuran Derivative | Genotoxicity Finding | Carcinogenicity Finding (Animal Studies) |

| Nitrofurantoin | Mutagenic in Salmonella typhimurium assays[22] | Evidence of carcinogenicity in rats and mice[14] |

| Furazolidone | Genotoxic potential demonstrated[8] | Carcinogenic in animal studies[8] |

| Nitrofurazone | Mutagenic and carcinogenic in animal studies[23] | Classified as a substance that can cause cancer[24] |

Table 2: Toxicological Profile of Common Nitrofuran Derivatives

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[16][25]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[26]

-

Serial Dilution: Perform two-fold serial dilutions of the nitrofuran compound in a 96-well microtiter plate containing a suitable broth medium.[19]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.[16]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[19]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[24][27]

Caption: Simplified workflow of the Ames test for assessing the mutagenicity of nitrofuran derivatives.

Protocol:

-

Strain Preparation: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[27]

-

Exposure: The bacterial strains are exposed to the test nitrofuran compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[23]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[27]

-

Incubation: Plates are incubated for 48-72 hours.[9]

-

Result Interpretation: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) will grow and form colonies. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the compound.[24]

Conclusion and Future Perspectives

Nitrofuran derivatives remain a relevant class of antimicrobial agents, particularly in an era of increasing antibiotic resistance. Their unique, multi-targeted mechanism of action presents a high barrier to the development of bacterial resistance. However, the inherent genotoxic and carcinogenic risks associated with these compounds necessitate a careful risk-benefit assessment for their clinical use and have led to their prohibition in food animal production.

Future research in this area should focus on the development of novel nitrofuran derivatives with an improved safety profile. This could involve structural modifications that enhance selective toxicity towards microbial cells while minimizing damage to host DNA. A deeper understanding of the structure-activity and structure-toxicity relationships will be crucial in designing next-generation nitrofurans that can be safely and effectively employed in the fight against infectious diseases. The revival of interest in this "old" drug class, coupled with modern drug design and toxicological screening methods, holds promise for the development of new and improved nitrofuran-based therapies.[3][28]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sitesv2.anses.fr [sitesv2.anses.fr]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 10. Genotoxic effectivity--comparison of 36 nitrated furan and arenofuran derivatives on a quantitative scale. Statistical comparison of T7 and other short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NTP technical report on the toxicology and carcinogenesis studies of nitrofurantoin (CAS no. 67-20-9) in F344/N rats and B6C3F mice (feed studies) in SearchWorks catalog [searchworks.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. Nitrofurantoin (67-20-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 14. NTP Toxicology and Carcinogenesis Studies of Nitrofurantoin (CAS No. 67-20-9) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. Veterinární medicína: Nitrofuran antibiotics: a review on the application, prohibition and residual analysis [vetmed.agriculturejournals.cz]

- 21. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oehha.ca.gov [oehha.ca.gov]

- 23. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbiologyinfo.com [microbiologyinfo.com]

- 25. youtube.com [youtube.com]

- 26. apec.org [apec.org]

- 27. Ames test - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

2-Nitrofuran: A Technical Guide to its Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration and re-evaluation of potent antimicrobial agents. Among these, the nitrofuran class of synthetic compounds, characterized by a 5-nitrofuran ring, has long been recognized for its broad-spectrum antibacterial activity. This technical guide provides an in-depth analysis of 2-nitrofuran and its derivatives, focusing on their core mechanism of action, quantitative antimicrobial efficacy, and the experimental protocols for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction

Nitrofurans are a class of synthetic antibiotics distinguished by a furan ring bearing a nitro group.[1] Their utility in treating bacterial infections has been established for decades, with compounds like nitrofurantoin and furazolidone being used clinically.[2] The core structure, this compound, is the foundation for a diverse range of derivatives with varied antimicrobial profiles. This guide delves into the technical aspects of this compound's antimicrobial properties, providing a resource for scientific professionals engaged in the discovery and development of novel anti-infective agents.

Chemical Structure

The foundational structure of this class is this compound, a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom, with a nitro group attached at the second position. The general chemical structure is depicted below:

Figure 1: General chemical structure of this compound.

Modifications at the 5th position of the furan ring have given rise to a multitude of derivatives with enhanced or modulated antimicrobial activity.

Mechanism of Antimicrobial Activity

The antimicrobial action of this compound derivatives is not inherent to the parent molecule but is a consequence of its intracellular activation within the bacterial cell. Nitrofurans are prodrugs that undergo reductive activation by bacterial nitroreductases to generate highly reactive electrophilic intermediates.[3] This process is central to their bactericidal effect.

Reductive Activation Signaling Pathway

The activation of this compound is a multi-step process initiated by bacterial flavoenzymes known as nitroreductases (NfsA and NfsB in E. coli).[4] These enzymes catalyze the reduction of the nitro group to a nitroso and subsequently to a hydroxylamine derivative, which can then generate a highly reactive nitrenium ion. These reactive species are non-specific in their targets and can damage a wide array of cellular macromolecules.

Cellular Targets

Once activated, the reactive intermediates of this compound can inflict damage on multiple cellular targets, leading to a pleiotropic bactericidal effect. This multi-targeted approach is believed to contribute to the low frequency of bacterial resistance development. Key cellular targets include:

-

DNA: The reactive species can cause DNA strand breakage and other lesions, inhibiting DNA replication and repair mechanisms.

-

Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial viability.

-

Metabolic Enzymes: Key enzymes involved in cellular respiration and intermediary metabolism can be inactivated, leading to metabolic collapse.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The following tables summarize the MIC values for a selection of this compound derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Staphylococcus aureus

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

| Furazolidone Derivative 1 | S. aureus | 1.5625 | [6] |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine Derivative | S. aureus | Comparable to Spectinomycin | [2] |

| 5-Nitrofuran-isatin hybrid 5 | MRSA (ATCC 43300) | 8 | [7] |

| 5-Nitrofuran-isatin hybrid 6 | MRSA (ATCC 43300) | 1 | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Escherichia coli

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

| Furazolidone Derivatives 3-5 | E. coli | Strong Inhibition | [6] |

| Nitrofurantoin Derivative 18 | E. coli | 2-fold superior to Nitrofurantoin | [6] |

| 5-Nitrofuran-isatin hybrid 5 | E. coli | 32 | [7] |

| 5-Nitrofuran-isatin hybrid 6 | E. coli | 32 | [7] |

Experimental Protocols

The evaluation of the antimicrobial activity of novel this compound derivatives requires standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[8][9]

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound derivatives against a target bacterial strain.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Stock solution of the this compound derivative of known concentration

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the this compound derivative in MHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL. c. Include a positive control well containing only MHB and a negative control well with MHB and the highest concentration of the compound (without bacteria).

-

Inoculum Preparation: a. From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria.

Experimental Workflow

The discovery and development of novel this compound-based antimicrobial agents typically follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound and its derivatives represent a valuable class of antimicrobial agents with a proven track record and continued potential in an era of growing antibiotic resistance. Their unique mechanism of action, involving reductive activation to produce a multi-targeted bactericidal effect, makes them robust against the rapid development of resistance. This technical guide has provided a comprehensive overview of their antimicrobial activity, supported by quantitative data and detailed experimental protocols. The visualized signaling pathway and experimental workflow offer a clear framework for researchers to advance the study and development of this important class of antibiotics. Continued exploration of novel this compound derivatives, guided by a thorough understanding of their structure-activity relationships, will be crucial in the ongoing search for effective treatments for bacterial infections.

References

- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Nitrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitrofuran. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related nitrofuran analogs, such as nitrofurantoin, to infer its physicochemical properties. The experimental protocols provided are established methods that can be adapted for the detailed characterization of this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound is not extensively documented, its general solubility characteristics can be understood from its chemical structure and available qualitative information.

Qualitative Solubility:

This compound is reported to be soluble in several organic solvents and water. It is described as soluble in chloroform and methanol.[1] It is also soluble in water and ethanol.[2]

Quantitative Solubility of Structurally Related Nitrofurans:

To provide a quantitative perspective, the solubility of nitrofurantoin, a well-studied nitrofuran derivative, is presented in various solvents. This data can serve as a valuable reference point for estimating the solubility behavior of this compound.

Table 1: Solubility of Nitrofurantoin in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/100 mL) |

|---|---|---|

| Water (pH 7) | 25 | 19.0 |

| 95% Ethanol | 25 | 51.0 |

| Acetone | 25 | 510 |

| Dimethylformamide (DMF) | 25 | 8000 |

| Peanut Oil | 25 | 2.1 |

| Glycerol | 25 | 60 |

| Polyethylene Glycol | 25 | 1500 |

Data for Nitrofurantoin, a structurally related nitrofuran.[3]

The solubility of nitrofuran derivatives is influenced by temperature. For instance, the solubility of another analog, 2-(diacetoxymethyl)-5-nitrofuran, has been shown to increase with rising temperature in various solvents.[4][5]

Stability Profile of this compound

Understanding the stability of this compound is crucial for its handling, storage, and the development of stable pharmaceutical formulations. Stability studies are essential to identify potential degradation products and establish appropriate storage conditions.

General Stability:

This compound is generally considered a stable compound. However, it is incompatible with strong oxidizing agents.[2]

Hydrolytic Stability:

The hydrolytic stability of nitrofurans is highly dependent on pH and temperature. Detailed kinetic studies on nitrofurantoin reveal that its degradation is significantly slower in acidic conditions compared to neutral and alkaline solutions. The hydrolysis of nitrofurantoin follows first-order kinetics.[6] The degradation pathways at different pH values are suggested to involve protonation followed by cleavage of the N-N single bond, cleavage of the heterocyclic non-aromatic ring, and reduction of the non-aromatic heterocyclic ring.[6]

Table 2: Hydrolytic Degradation of Nitrofurantoin (Half-life in days)

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 4 | 20 | 1423.5 (3.9 years) |

| 7 | 20 | Not specified |

| 9 | 20 | Not specified |

| 4 | 60 | Not specified |

| 7 | 60 | Not specified |

| 9 | 60 | 0.5 |

Data for Nitrofurantoin, a structurally related nitrofuran.[6]

Photostability:

This compound is known to be sensitive to light. Upon irradiation, it undergoes a photorearrangement to form 3-hydroxyimino-2-oxo-2,3-dihydrofuran.[5][7] This photochemical transformation is analogous to that observed for some conjugated nitroalkenes.[5][7] Nitroaromatic compounds are known to be photosensitive.[8]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for accurately determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1][9][10][11][12]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, chloroform). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[1]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator with controlled temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1][9] To confirm that equilibrium has been achieved, samples can be withdrawn at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is considered reached when the concentration of the dissolved solute remains constant.[1]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, the aliquot should be filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuged at high speed.[10]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Shake-Flask Solubility Determination Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][13][14][15][16] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8]

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[14] This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and keep at room temperature or heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and treat similarly to the acidic hydrolysis. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water and treat similarly to the acidic and alkaline hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.[14]

-

Thermal Degradation (Solid State): Keep a sample of solid this compound in a hot air oven at a high temperature (e.g., 60-80°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².[8][14] A control sample should be kept in the dark.

Analysis:

All stressed samples should be analyzed using a stability-indicating HPLC method to separate this compound from its degradation products. The extent of degradation should be quantified. A degradation of 5-20% is generally considered optimal for these studies.[13]

Forced Degradation Study Workflow

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound in the presence of its degradation products. While a specific validated method for this compound is not available, a general approach for method development is outlined below, based on methods used for other nitrofurans.[17][18]

Typical Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Degradation Pathways

Understanding the degradation pathways of this compound is essential for identifying potential impurities and ensuring the safety and efficacy of any potential drug product.

Photochemical Rearrangement:

As previously mentioned, this compound undergoes a characteristic photorearrangement upon exposure to light.[5][7]

Photochemical Rearrangement of this compound

Potential Hydrolytic Degradation Pathway:

Based on the degradation of other furan-containing compounds, a plausible hydrolytic degradation pathway for this compound would involve the opening of the furan ring.

Plausible Hydrolytic Degradation of this compound

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon available data for the compound and its structural analogs. The provided experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a robust framework for the comprehensive physicochemical characterization of this compound. The generation of specific, quantitative data for this compound through these established methodologies is an indispensable step for any research, development, or regulatory activities involving this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. The photorearrangement of this compound and 2-nitropyrrole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical transformations. Part VI. The photorearrangement of this compound and 2-nitropyrrole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The photorearrangement of this compound and 2-nitropyrrole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. who.int [who.int]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

- 17. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agro.icm.edu.pl [agro.icm.edu.pl]

An In-Depth Technical Guide to the Safety and Handling of 2-Nitrofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Nitrofuran, a heterocyclic aromatic organic compound, and its derivatives have been a subject of scientific scrutiny due to their diverse biological activities, including antimicrobial properties. However, their potential toxicity, particularly carcinogenicity and genotoxicity, necessitates a thorough understanding of their safety profile and strict adherence to handling precautions. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and toxicological information for this compound, intended to inform and guide researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 609-39-2 | [1] |

| Molecular Formula | C₄H₃NO₃ | [1] |

| Molecular Weight | 113.07 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 29-33 °C | [1] |

| Boiling Point | 84 °C at 13 mmHg | [1] |

| Flash Point | 88 °C (closed cup) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Signal Word: Danger[2]

Toxicological Data

Quantitative toxicological data for this compound is limited. Much of the available information is derived from studies on related nitrofuran compounds.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 2000 mg/kg | [3] |

| LC50 | Rat (male and female) | Inhalation (4h, dust/mist) | 2000 mg/m³ | [3] |

| LD50 (for Nitrofurantoin) | Rat | Oral | 604 mg/kg | [4] |

| LD50 (for Nitrofurantoin) | Mouse | Oral | 360 mg/kg | [4] |

| Intraperitoneal LD50 (for Nitrofurantoin) | Rat | Intraperitoneal | 112 mg/kg | [4] |

| Intraperitoneal LD50 (for Nitrofurantoin) | Mouse | Intraperitoneal | 100 mg/kg | [4] |

Note: The oral LD50 value for a substance with the same CAS number as this compound was found in a safety data sheet for graphite, indicating a potential data discrepancy. The value of >2000 mg/kg for female rats should be treated with caution.

There are no established Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) specifically for this compound from major regulatory bodies like OSHA, NIOSH, or ACGIH.

Genotoxicity and Carcinogenicity

Nitrofurans as a class of compounds are recognized for their genotoxic and carcinogenic potential. This is a primary reason for the stringent regulations on their use, particularly in food-producing animals.

Genotoxicity: this compound has been shown to be active in bacterial test systems for genotoxicity, such as the Ames test, without the need for metabolic activation[5]. The genotoxic effects of nitrofurans are believed to stem from the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA[1][6]. Studies on related nitrofurans have demonstrated the induction of single-strand breaks in DNA[1].

Carcinogenicity: this compound is suspected of causing cancer[2]. While specific long-term carcinogenicity studies on this compound are not readily available, the broader class of nitrofurans has been extensively studied. For instance, nitrofurantoin has shown evidence of carcinogenic activity in female mice and male rats[7]. Due to their genotoxic nature, nitrofurans are generally considered potential carcinogens for which a safe threshold of exposure cannot be established[6].

Metabolism and Mechanism of Action

The biological activity and toxicity of nitrofurans are intrinsically linked to their metabolism.

Figure 1: General metabolic activation pathway of this compound.

The primary metabolic pathway involves the reduction of the 5-nitro group by nitroreductase enzymes present in susceptible cells, including bacteria and mammalian cells[6]. This process generates a series of highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species are electrophilic and can covalently bind to cellular macromolecules, including DNA, leading to genotoxic effects[1]. This mechanism is also responsible for their antimicrobial activity.

Signaling Pathways

The DNA damage induced by this compound and its metabolites can trigger various cellular signaling pathways.

Figure 2: Cellular response to this compound-induced DNA damage.

Exposure to nitrofurans can lead to oxidative stress, characterized by an imbalance in reactive oxygen species (ROS)[8]. This oxidative stress can contribute to DNA damage. The resulting DNA lesions activate the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death). While the specific involvement of pathways like MAPK/ERK in the response to this compound is not well-documented, these pathways are known to be activated by various cellular stresses, including oxidative stress and DNA damage, and could potentially play a role.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. Below is a generalized protocol based on standard methodologies.

Figure 3: General workflow for the Ames Test.

Methodology:

-

Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used[9].

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites[9].

-

Procedure: The bacterial culture, test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the primary method for identifying carcinogenic substances. The following is a generalized protocol based on guidelines from the National Toxicology Program (NTP).

Figure 4: General workflow for a rodent carcinogenicity bioassay.

Methodology:

-

Test Animals: Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used[5][10].

-

Dose Administration: The test substance is administered for the majority of the animals' lifespan (typically 2 years)[5][10]. The route of administration (e.g., in feed, by gavage) should be relevant to potential human exposure.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.

-

Pathology: At the end of the study, a complete gross necropsy is performed on all animals. A comprehensive set of tissues from all animals in the control and high-dose groups, as well as any gross lesions from all animals, are examined microscopically.

-

Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the incidence in the control group to determine if there is a carcinogenic effect.

Safety and Handling Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[11].

-

Use explosion-proof electrical, ventilating, and lighting equipment[11].

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A dust mask (type N95) is recommended for handling the solid form[1].

Handling and Storage

-

Handling:

-

Storage:

Spills and Emergency Procedures

-

Spills:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Wear appropriate PPE.

-

Contain the spill and collect the material using spark-proof tools.

-

Place the collected material in a suitable, closed container for disposal[11].

-

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help[11].

-

Skin Contact: Take off contaminated clothing and wash the skin with plenty of water. Get medical help[11].

-

Eye Contact: Rinse eyes with plenty of water.

-

Ingestion: Rinse mouth and get medical help[11].

-

Regulatory Status

The use of nitrofurans, including this compound, in food-producing animals is banned in many countries, including the European Union and the United States, due to concerns about their carcinogenicity and the potential for residues in food products.

Conclusion

This compound is a hazardous chemical with suspected carcinogenic and known genotoxic properties. All work with this compound must be conducted with appropriate engineering controls, personal protective equipment, and strict adherence to safe handling and storage procedures. A thorough understanding of its toxicological profile is crucial for any researcher or professional working with this and related compounds. The information provided in this guide is intended to serve as a foundation for establishing a robust safety culture when handling this compound. It is imperative to consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before initiating any work with this chemical.

References

- 1. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Evidence of oxidative stress and associated DNA damage, increased proliferative drive, and altered gene expression in rat liver produced by the cholangiocarcinogenic agent furan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Arsenal: A Technical Guide to 2-Nitrofuran Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance has necessitated a renewed focus on established and novel therapeutic agents. Among the former, the 2-nitrofuran class of synthetic antibiotics continues to be a valuable tool in the fight against bacterial infections, particularly uncomplicated urinary tract infections (UTIs). This technical guide provides an in-depth review of the literature on this compound derivatives, focusing on their mechanism of action, resistance pathways, structure-activity relationships, and the experimental protocols crucial for their evaluation.

Mechanism of Action: A Prodrug Approach to Bacterial Killing

Nitrofurans are prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effects.[1] The core of their mechanism lies in the reduction of the 5-nitro group by bacterial nitroreductases.[1][2][3] This process generates highly reactive electrophilic intermediates that are non-specific in their targeting, leading to widespread cellular damage and bacterial cell death.[3][4]

The key steps in the mechanism of action are:

-

Cellular Uptake: Nitrofurans are taken up by bacterial cells.

-

Reductive Activation: Inside the bacterium, oxygen-insensitive nitroreductases, primarily NfsA and NfsB, catalyze the reduction of the nitro group.[1][5] This is a stepwise process that produces reactive nitroso and hydroxylamino intermediates.[1] Flavin mononucleotide (FMN), a cofactor synthesized by products of the ribE, ribC, and ribB genes, is essential for this process.[5]

-

Multifaceted Damage: The generated reactive intermediates wreak havoc within the cell by:

-

Damaging DNA and RNA: Leading to inhibition of replication and transcription.[1][4]

-

Inactivating Ribosomal Proteins: Resulting in the cessation of protein synthesis.[4][5]

-

Disrupting Metabolic Pathways: Key enzymes in cellular respiration, such as those in the citric acid cycle, are inhibited.[4]

-

Inhibiting Cell Wall Synthesis: This contributes to the overall bactericidal effect.[6]

-

At lower concentrations, nitrofurans exhibit bacteriostatic properties, while at therapeutic levels, they are bactericidal.[5]

References

- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Nitrofuran for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrofuran is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its derivatives, known as nitrofurans, constitute a class of broad-spectrum antimicrobial agents used in the treatment of various bacterial and protozoan infections. The synthesis of the this compound scaffold is a fundamental step in the development of new therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound via the nitration of furan, suitable for a standard research laboratory setting. It also discusses alternative methods and provides relevant characterization data.

The primary method described involves the nitration of furan using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This method is preferred because furan's aromaticity is less stable than that of benzene; using harsher nitrating agents like nitric acid alone can lead to oxidation and ring-opening rather than the desired nitration.[1] The acetyl nitrate acts as a milder nitrating agent, reacting smoothly to yield this compound as the major product.[1]

Synthesis Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The following table summarizes common approaches.